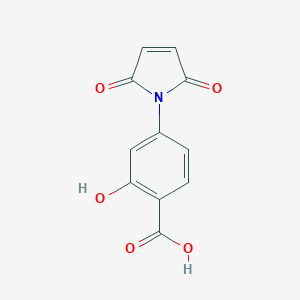

N-(4-Carboxy-3-hydroxyphenyl)maleimide

Overview

Description

N-(4-Carboxy-3-hydroxyphenyl)maleimide: is an organic compound with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol . It is a hydrophilic, water-soluble, and biocompatible compound that serves as an irreversible inhibitor of lactate dehydrogenase (LDH) isoenzyme . This compound is widely used in scientific research and laboratory experiments due to its broad range of applications .

Mechanism of Action

Target of Action

N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) primarily targets proteins, enzymes, and nucleic acids . It serves as an irreversible inhibitor of the LDH isoenzyme . The LDH isoenzyme plays a crucial role in the conversion of lactate to pyruvate, a key step in the glycolysis pathway.

Mode of Action

NCHPMA actively engages with its target molecules by forming covalent bonds with the amino acid residues of the target molecule . This interaction is stabilized by hydrogen bonds and van der Waals forces . As a result, NCHPMA can function as a fluorescent probe, facilitating the detection of proteins, enzymes, and nucleic acids .

Result of Action

The molecular and cellular effects of NCHPMA’s action primarily involve the inhibition of the LDH isoenzyme and the subsequent impact on metabolic processes . Additionally, by binding to proteins, enzymes, and nucleic acids, NCHPMA can facilitate their detection .

Biochemical Analysis

Biochemical Properties

N-(4-Carboxy-3-hydroxyphenyl)maleimide serves as an irreversible inhibitor of LDH isoenzyme . It interacts with proteins, enzymes, and nucleic acids through the formation of covalent bonds with the amino acid residues of the target molecule . This interaction is stabilized by hydrogen bonds and van der Waals forces .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules . It can inhibit or activate enzymes and cause changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide typically involves the reaction of phenol with maleic anhydride in an appropriate solvent . The reaction is carried out under heating conditions to facilitate the formation of the desired product. A catalyst is often used to promote the reaction and achieve higher yields .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure efficient production, and the use of continuous flow reactors may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: N-(4-Carboxy-3-hydroxyphenyl)maleimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

- 4-Maleimidylsalicylic acid

- N-Maleoyl-β-alanine

- 6-Maleimidohexanoic acid

- 4-Maleimidobutyric acid

- 3-Maleimidobenzoic acid chloride

Comparison: N-(4-Carboxy-3-hydroxyphenyl)maleimide is unique due to its hydrophilic nature, water solubility, and biocompatibility . These properties make it particularly suitable for applications in biological and medical research. In contrast, other similar compounds may have different solubility profiles and reactivity, making them more suitable for specific industrial applications .

Biological Activity

N-(4-Carboxy-3-hydroxyphenyl)maleimide (NCHPMA) is a compound that has garnered attention in biochemical research due to its unique structural properties and significant biological activities. This article delves into its mechanisms of action, applications in proteomics, and potential therapeutic implications.

NCHPMA has the molecular formula C₁₁H₇NO₅ and a molecular weight of approximately 233.18 g/mol. It features a maleimide moiety linked to a 4-carboxy-3-hydroxyphenyl group, contributing to its reactivity and biological functions. The compound appears as a solid with a melting point between 141 and 144 °C and is characterized by a high boiling point of around 505.1 °C (predicted) .

The primary biological activity of NCHPMA is as an irreversible inhibitor of lactate dehydrogenase (LDH), particularly isoenzymes LDH-1 and LDH-5. The mechanism involves covalent modification of thiol groups at the enzyme's active site, leading to permanent inactivation of LDH activity. This inhibition is crucial for studying metabolic pathways and cellular responses under various physiological conditions .

Key Mechanisms:

- Covalent Bond Formation : NCHPMA reacts with thiol groups, forming stable thioether bonds, which can be utilized for tracking protein modifications.

- Michael Addition Reactions : The maleimide group facilitates reactions with nucleophiles, enhancing its utility in biochemical assays .

Applications in Research

NCHPMA serves multiple roles in biochemical research:

- Proteomics : It is widely used for labeling proteins, enabling the study of protein interactions and cellular processes. Its specificity for thiols makes it an effective tool for developing fluorescent probes .

- Cellular Dynamics : High-content imaging assays have demonstrated that NCHPMA can influence cell morphology and functions, providing insights into cellular responses to stimuli .

- Bioconjugation : The compound's reactive nature allows it to be employed in bioconjugation techniques, facilitating the development of targeted therapies and diagnostic tools .

Comparative Analysis with Similar Compounds

The following table summarizes key features of NCHPMA compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₇NO₅ | Irreversible LDH inhibitor; reactive dye |

| Maleimide | C₄H₅NO₂ | Basic structure; lacks additional functional groups |

| 4-Carboxyphenylmaleimide | C₁₁H₉NO₄ | Similar functionality; lacks hydroxyl group |

| N-(4-Hydroxyphenyl)maleimide | C₁₁H₉NO₂ | Lacks carboxylic acid functionality |

| N-(2-Hydroxyphenyl)maleimide | C₁₁H₉NO₂ | Different positioning of hydroxyl group |

NCHPMA's combination of carboxylic acid and hydroxyl functionalities enhances its reactivity compared to other compounds, making it particularly valuable in biochemical applications .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of NCHPMA:

- Inhibition of Cancer Metabolism : Research indicates that inhibiting LDH activity can disrupt cancer cell metabolism, leading to reduced proliferation rates in various cancer cell lines .

- Fluorescent Labeling Techniques : NCHPMA has been successfully utilized in developing fluorescent probes for real-time imaging of protein interactions within live cells .

- Anti-Angiogenic Properties : Similar compounds have shown antiangiogenic effects, suggesting that NCHPMA may also possess properties that inhibit angiogenesis, which is critical in cancer therapy .

Properties

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSVFCGGVBWUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172820 | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-43-0 | |

| Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19232-43-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H822IOP4G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes poly[N-(4-Carboxy-3-hydroxyphenyl)maleimide] interesting for researchers?

A1: This polymer functions as a bidentate ligand, meaning it can bind to a single metal ion using two donor atoms within its structure. [] This characteristic makes it particularly interesting for creating polychelates, which are polymers with metal ions integrated into their structure. [] These polychelates have potential applications in various fields due to the unique properties imparted by the incorporated metal ions.

Q2: What kind of metals can be incorporated into poly[this compound]?

A2: Research has shown that this polymer can effectively chelate with a range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). [] Interestingly, it can also bind to the uranyl ion, UO2(II). [] This versatility in binding different metal ions opens up possibilities for tailoring the properties of the resulting polychelates for specific applications.

Q3: What are the general characteristics of the polychelates formed with this polymer?

A3: The polychelates formed are typically intensely colored solids, indicating the influence of the incorporated metal ions on their electronic structure. [] Furthermore, these polychelates exhibit stability and are insoluble in common organic solvents. [] This insolubility can be advantageous for applications where the material needs to withstand exposure to organic solvents without degrading or dissolving.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.